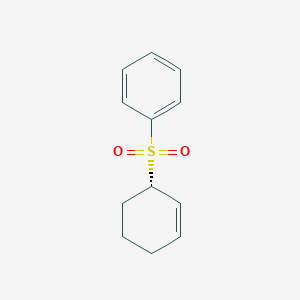
(S)-3-(Phenylsulfonyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Phenylsulfonyl)cyclohexene is a useful research compound. Its molecular formula is C12H14O2S and its molecular weight is 222.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(S)-3-(Phenylsulfonyl)cyclohexene can be synthesized through nucleophilic addition reactions involving phenyl sulfones. The synthesis typically involves the coordination of a phenyl sulfone to a metal complex, allowing for subsequent nucleophilic attacks that lead to the formation of trisubstituted cyclohexenes. This method has been shown to effectively produce compounds with diverse substituents, enhancing the chemical variability of the resulting products .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds derived from this compound. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. In one study, several synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines . These results suggest that the structural features of this compound may contribute to selective targeting of cancer cells.
Inhibition of Cysteine Proteases
Compounds containing sulfonyl groups, such as this compound, have been investigated for their ability to inhibit cysteine proteases like papain. These compounds undergo S-conjugate addition with nucleophilic cysteine residues, making them valuable in developing inhibitors for various biological processes . This mechanism is particularly relevant in designing therapeutics targeting diseases where cysteine proteases play a critical role.
Pharmaceutical Applications
The sulfone moiety is prevalent in many pharmaceutical agents due to its unique chemical properties. Compounds like this compound are being explored for their potential use in developing new antibiotics and cancer therapeutics. Sulfones are known to be well-tolerated in biological systems and have shown efficacy in treating various conditions, including infections and cancer .
Synthesis Optimization
A study optimizing the synthesis of vinyl sulfone-based peptidomimetics demonstrated that modifying the P3 substituent could significantly enhance biological activity against Trypanosoma parasites while maintaining low cytotoxicity towards mammalian cells . Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy.
Anticancer Activity Assessment
In another case study, a series of methyl derivatives based on this compound were synthesized and evaluated for their anticancer properties. The results indicated that these derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Tables
| Application Area | Details |
|---|---|
| Synthesis | Nucleophilic addition reactions; coordination with metal complexes |
| Anticancer Activity | IC50 values: 1.9 - 7.52 μg/mL against HCT-116 and MCF-7 cell lines |
| Cysteine Protease Inhibition | Effective inhibitors of cysteine proteases; potential use in drug development |
| Pharmaceutical Potential | Applications in antibiotics and cancer therapeutics; well-tolerated in biological systems |
Propiedades
Número CAS |
171868-69-2 |
|---|---|
Fórmula molecular |
C12H14O2S |
Peso molecular |
222.31g/mol |
Nombre IUPAC |
[(1S)-cyclohex-2-en-1-yl]sulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m1/s1 |
Clave InChI |
DIHRJKGTAFQMJV-GFCCVEGCSA-N |
SMILES |
C1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES isomérico |
C1CC=C[C@H](C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















